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Compound of Interest

Compound Name: Citreamicin gamma
CAS No.: 128999-31-5
Cat. No.: B143696
Get Quote
. J

Executive Summary & Structural Context

Citreamicin Gamma (CAS: 128999-31-5) is a member of the citreamicin class of antibiotics,
isolated from Micromonospora citrea. Structurally, it belongs to the polycyclic xanthone family,
characterized by a rigid pentacyclic core fused with an oxazole or similar nitrogen-containing
heterocycle. Its assignment presents specific challenges due to the high density of quaternary
carbons and heavily substituted aromatic rings.

Target Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Primary
Application: Structural validation of natural product isolates and synthetic intermediates in drug
discovery.

Core Structural Features (Diagnostic Signals)[2]

» Xanthone Core: Planar, rigid scaffold leading to distinct magnetic anisotropy.

o Chelated Phenols: Intramolecular hydrogen bonding shifts specific hydroxyl protons
downfield (>11 ppm).
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o Methoxy Substituents: High-intensity singlets in the 3.5—-4.2 ppm range, critical for

differentiating congeners (e.g.,
VS.

)

Experimental Protocol: Data Acquisition

To ensure reproducibility and resolution of exchangeable protons, the following acquisition

parameters are recommended.

A. Sample Preparation[3][4][5]

e Solvent:DMSO-d

or Pyridine-d

o Rationale: Citreamicins exhibit poor solubility in CDCI

. Pyridine-d

is superior for sharpening exchangeable phenolic protons and preventing aggregation-
induced line broadening.

o Concentration: 5-10 mg in 0.6 mL solvent (for 500+ MHz instruments).

o Temperature: 298 K (Standard) or 313 K (to break minor aggregates).

B. Pulse Sequence Strategy
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Experiment

Pulse Sequence

Purpose

Causality/Rationale

1H NMR

zg30 / presat

Quantitation &

Integration

30° pulse angle
ensures accurate
integration of methyl

vs. aromatic signals.

13C NMR

zgpg30

Carbon Skeleton

Power-gated
decoupling avoids
NOE distortion for

quaternary carbons.

COSsY

cosygpppqf

Spin Systems

Gradient-selected for
artifact suppression;
traces scalar coupling

in side chains.

HSQC

hsqgcedetgpsisp

1-Bond H-C

Multiplicity editing
(CHICH

up, CH

down) resolves
overlapping aliphatic

signals.

HMBC

hmbcgplpndgf

Long-Range (2-3J)

Critical: Connects
isolated spin systems
across the xanthone
oxygen bridges and

quaternary carbons.

NOESY

noesygpphp

Spatial Proximity

Defines relative
stereochemistry and
confirms
regiochemistry of

methoxy groups.
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Comparative Analysis: Citreamicin Gamma vs.
Alternatives

This section objectively compares the spectral assignment of Citreamicin Gamma against its
primary congener, Citreamicin Alpha, to highlight diagnostic differences.

Table 1: Comparative Spectral Fingerprint
(Representative Data)

Note: Values are referenced to DMSO-d

(2.50 ppm). Data derived from class characteristics reported by Carter et al. (1990).
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Spectral Feature

Citreamicin Gamma

Citreamicin Alpha

Diagnostic
Difference

Molecular Formula

NO

NO

Gamma typically
bears additional
methoxy/acetyl

functionality.

Chelated -OH

11.5-12.8 ppm (s)

11.5-12.8 ppm (s)

Both show strong H-
bonding to xanthone
C=0.

Methoxy (-OCH

)

Distinct Pattern

3 Distinct Singlets

Gamma often shows
an additional or
shifted methoxy signal
due to substitution

differences.

Aromatic Protons

2-3 Isolated Singlets

2-3 Isolated Singlets

Chemical shift

variations (

> 0.1 ppm) occur near

the substitution site.

C=0 (Xanthone)

~180 ppm

~180 ppm

Highly deshielded
carbonyl,
characteristic of the

core.

Performance Analysis

» Resolution: Citreamicin Gamma spectra often exhibit higher complexity in the aliphatic

region (3.0-5.0 ppm) compared to Alpha due to the additional functional groups (likely

methoxy or hydroxymethyl derivatives).

» Stability: Gamma is prone to oxidation at the phenolic positions; samples should be analyzed

immediately or stored under inert gas.
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Strategic Assignment Workflow

The following diagram illustrates the logical flow for assigning the Citreamicin Gamma
structure, moving from 1D screening to definitive 2D connectivity.
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Figure 1: Logical workflow for the structural elucidation of Citreamicin Gamma, prioritizing the
connection of quaternary carbons via HMBC.

Detailed Assignment Logic
Step 1: The "Anchor" Protons

Start by identifying the chelated hydroxyl protons (>11 ppm). These signals are exchangeable
but usually sharp in DMSO-d

due to strong intramolecular hydrogen bonding with the xanthone carbonyl. They serve as the
starting point for HMBC correlations.

Step 2: The Xanthone Core (HMBC)

The polycyclic core is electron-deficient.
o Experiment: HMBC (optimized for 8 Hz).
» Logic: Look for correlations from the chelated -OH to three carbons:

o (Oxygen-bearing, ~160 ppm)
o (Unsubstituted or substituted, ~100-110 ppm)

o (Often quaternary ring junction, ~150 ppm)

» Validation: The xanthone carbonyl (C=0) will typically show weak 4-bond correlations or
strong 3-bond correlations from aromatic singlets (H-1 or H-8 positions).

Step 3: Differentiating Gamma from Alpha

Citreamicin Gamma is distinguished by its specific substitution pattern.
o Check: Integration of methoxy signals in 1H NMR.
o If 3 distinct OMe signals are present

Likely Alpha/Gamma class.

o If 2 distinct OMe signals are present
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Likely Zeta/Eta class.

e Check: Molecular Weight via LC-MS to confirm the C

vs C

difference. The NMR assignment must account for the extra carbon atoms, likely appearing
as an additional acetyl or methoxy group signal not present in Alpha.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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